Cas no 161957-57-9 (1-(2-chloro-3-fluorophenyl)ethan-1-one)

1-(2-Chloro-3-fluorophenyl)ethan-1-one is a fluorinated and chlorinated aromatic ketone with the molecular formula C₈H₆ClFO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique substitution pattern—featuring both chloro and fluoro groups—enhances reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The electron-withdrawing effects of the halogen substituents also influence its physicochemical properties, making it valuable for fine-tuning molecular structures in drug discovery. High purity grades are available to ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
1-(2-chloro-3-fluorophenyl)ethan-1-one structure
161957-57-9 structure
Product Name:1-(2-chloro-3-fluorophenyl)ethan-1-one
CAS No:161957-57-9
MF:C8H6ClFO
MW:172.584044933319
MDL:MFCD13194221
CID:1024423
PubChem ID:14937356
Update Time:2025-10-31

1-(2-chloro-3-fluorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-3-fluorophenyl)ethanone
    • 2'-Chloro-3'-fluoroacetophenone
    • Methyl4-(benzo[1,3]dioxol-5-yl-carboxymethoxy)-3-propylbenzoate
    • Ethanone, 1-(2-chloro-3-fluorophenyl)-
    • 1-(2-Chloro-3-fluorophenyl)ethan-1-one
    • YLXXXDDQBMAZKT-UHFFFAOYSA-N
    • CL8639
    • AS01143
    • AB0034063
    • X8155
    • ST24020999
    • 1-(2-chloro-3-fluorophenyl)ethan-1-one
    • MDL: MFCD13194221
    • Inchi: 1S/C8H6ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3
    • InChI Key: YLXXXDDQBMAZKT-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C(C)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Density: 1.258
  • Boiling Point: 205 ºC
  • Flash Point: 78 ºC

1-(2-chloro-3-fluorophenyl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
216768-1g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9 95%
1g
£31.00 2022-03-01
Fluorochem
216768-5g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9 95%
5g
£94.00 2022-03-01
Fluorochem
216768-10g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9 95%
10g
£156.00 2022-03-01
Fluorochem
216768-25g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9 95%
25g
£313.00 2022-03-01
Chemenu
CM249968-5g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9 95+%
5g
$161 2021-06-16
Chemenu
CM249968-10g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9 95+%
10g
$274 2021-06-16
Chemenu
CM249968-25g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9 95+%
25g
$518 2021-06-16
TRC
C380325-1g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9
1g
$ 170.00 2022-06-06
TRC
C380325-10g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9
10g
$ 1200.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C839218-1g
1-(2-Chloro-3-fluorophenyl)ethanone
161957-57-9 98%
1g
258.30 2021-05-17

1-(2-chloro-3-fluorophenyl)ethan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:161957-57-9)1-(2-chloro-3-fluorophenyl)ethan-1-one
Order Number:A856316
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:00
Price ($):378.0
Email:sales@amadischem.com

Additional information on 1-(2-chloro-3-fluorophenyl)ethan-1-one

Professional Introduction to 1-(2-chloro-3-fluorophenyl)ethan-1-one (CAS No. 161957-57-9)

1-(2-chloro-3-fluorophenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 161957-57-9, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its chloro and fluoro substituents on a phenyl ring coupled with an acetyl group, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.

The structural motif of 1-(2-chloro-3-fluorophenyl)ethan-1-one positions it as a promising candidate for further derivatization and exploration in drug discovery programs. The presence of both electron-withdrawing (chloro) and electron-donating (fluoro) groups on the aromatic ring creates a delicate balance of reactivity, enabling diverse functionalization strategies. This balance is particularly intriguing for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of their leads.

In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacological activity compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into drug molecules has been well-documented to improve their bioavailability and duration of action. For instance, fluoroaromatics are frequently employed in antiviral, anticancer, and anti-inflammatory agents, underscoring the therapeutic potential of fluorine-containing structures.

1-(2-chloro-3-fluorophenyl)ethan-1-one can serve as a versatile building block for synthesizing more complex molecules. Its reactive ketone group allows for condensation reactions with various nucleophiles, such as amines and hydrazines, leading to amides or hydrazones. These intermediates can then be further functionalized to generate libraries of compounds for high-throughput screening (HTS). Additionally, the chloro-substituted phenyl ring provides opportunities for further cross-coupling reactions, including Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many drugs.

One of the most compelling aspects of 1-(2-chloro-3-fluorophenyl)ethan-1-one is its potential application in the development of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways and are frequently targeted in oncology and immunology research. The combination of a fluorinated aromatic ring with an acetyl group offers a scaffold that can be optimized for selective kinase inhibition. Recent studies have demonstrated that fluorinated aromatic ketones can act as potent inhibitors by modulating the active site or allosteric pockets of kinases, thereby disrupting aberrant signaling pathways associated with diseases such as cancer.

The influence of substituents like chloro and fluoro on electronic properties has been extensively studied in computational chemistry. DFT (Density Functional Theory) calculations have shown that these groups can significantly alter the HOMO-LUMO gap and charge distribution across the molecule. Such insights are crucial for rational drug design, as they help predict binding affinities and metabolic stability. For 1-(2-chloro-3-fluorophenyl)ethan-1-one, these computational studies suggest that the electron-withdrawing nature of chlorine enhances electrophilicity at the carbonyl carbon, while fluorine's resonance effects stabilize adjacent positive charges on the aromatic ring.

Moreover, 1-(2-chloro-3-fluorophenyl)ethan-1-one has been explored in the context of developing antimicrobial agents. The growing threat of antibiotic-resistant pathogens necessitates innovative approaches to combat infections. Fluorinated compounds have shown promise in this area due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary investigations suggest that derivatives of 1-(2-chloro-3-fluorophenyl)ethan-1-one may exhibit inhibitory activity against certain bacterial strains by targeting enzymes involved in cell membrane integrity or DNA replication.

The synthesis of 1-(2-chloro-3-fluorophenyl)ethan-1-one typically involves multi-step organic transformations starting from commercially available precursors such as 2-chloro-3-fluorobenzaldehyde or 2-chloro-3-fluorobenzoyl chloride. Key steps often include Friedel-Crafts acylation followed by reduction or condensation reactions to introduce the acetyl group at the desired position. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have improved both efficiency and scalability in producing this compound.

In conclusion, 1-(2-chloro-3-fluorophenyl)ethan-1-one (CAS No. 161957-57-9) represents a structurally intriguing compound with broad applicability in pharmaceutical research. Its unique combination of substituents makes it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, compounds like this will undoubtedly play a pivotal role in advancing drug discovery efforts worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:161957-57-9)1-(2-chloro-3-fluorophenyl)ethan-1-one
A856316
Purity:99%
Quantity:100g
Price ($):378.0
Email